molecular formula C15H7F5O2 B4608819 (E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid

(E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid

Cat. No.: B4608819
M. Wt: 314.21 g/mol
InChI Key: HLSYUHBGWCNCMX-SOFGYWHQSA-N
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Description

(E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid is a useful research compound. Its molecular formula is C15H7F5O2 and its molecular weight is 314.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(pentafluorophenyl)-3-phenylacrylic acid is 314.03662027 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Lewis Acid Catalysis and Organic Synthesis

Tris(pentafluorophenyl)borane, a compound closely related to 2-(pentafluorophenyl)-3-phenylacrylic acid, is highlighted for its role as a potent Lewis acid in catalysis. Its unique electronic properties due to the pentafluorophenyl groups make it an excellent catalyst in hydrometallation reactions, alkylations, and catalyzed aldol-type reactions. Its ability to stabilize less favored tautomeric forms through adduct formation and to induce unusual reactions in early metal acetylide complexes showcases its versatility in organic synthesis and organometallic chemistry (Erker, 2005).

Fluoride Binding and Sensing

Some compounds related to 2-(pentafluorophenyl)-3-phenylacrylic acid exhibit strong binding to fluoride ions. This property is utilized in designing sensors and materials that can selectively interact with fluoride, an application that spans analytical chemistry to materials science. The allosteric nature of fluoride binding in these systems highlights the sophisticated interplay between structure and function, allowing for the modulation of electronic properties through external stimuli (Pistner et al., 2013).

Polymer Chemistry

The reactivity of poly(pentafluorophenyl acrylate) and related polymers towards amines and alcohols has been explored for the synthesis of multifunctional polymers. These polymeric materials, derived from pentafluorophenyl acrylate and methacrylate, serve as platforms for further functionalization, offering pathways to advanced materials with tailored properties for applications ranging from biotechnology to materials science (Eberhardt et al., 2005).

Advances in Borylation Chemistry

Borylation reactions are fundamental in organic synthesis and materials science, and tris(pentafluorophenyl)borane plays a pivotal role in these processes. The compound's high Lewis acidity, derived from its pentafluorophenyl groups, enables it to participate in a variety of borylation reactions. This has led to advances in the synthesis of boron-containing compounds, which are important in medicinal chemistry, materials science, and catalysis (Lawson & Melen, 2017).

Properties

IUPAC Name

(E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7F5O2/c16-10-9(11(17)13(19)14(20)12(10)18)8(15(21)22)6-7-4-2-1-3-5-7/h1-6H,(H,21,22)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSYUHBGWCNCMX-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=C(C(=C(C(=C2F)F)F)F)F)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid
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(E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid
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(E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid
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(E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid
Reactant of Route 5
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(E)-2-(2,3,4,5,6-pentafluorophenyl)-3-phenylprop-2-enoic acid

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